2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide
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Overview
Description
2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide is a complex organic compound that features a pyrimidine ring fused with a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving urea and an appropriate β-dicarbonyl compound under acidic or basic conditions.
Formation of the Thiazole Ring: The thiazole ring is often synthesized via a Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Coupling Reaction: The final step involves coupling the pyrimidine and thiazole rings through an acetamide linkage. This can be achieved using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the carbonyl groups in the pyrimidine ring using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or arylated derivatives.
Scientific Research Applications
2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers with specific electronic or mechanical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine and thiazole rings can form hydrogen bonds and π-π interactions with the active sites of enzymes, thereby inhibiting their activity. The acetamide linkage provides additional flexibility, allowing the compound to adopt conformations that enhance its binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)acetamide: Lacks the thiazole ring, making it less versatile in terms of biological activity.
N-(2-phenyl-1,3-thiazol-4-yl)acetamide: Lacks the pyrimidine ring, which reduces its potential as an enzyme inhibitor.
2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(phenylmethyl)acetamide: Similar structure but lacks the thiazole ring, affecting its overall activity profile.
Uniqueness
The unique combination of the pyrimidine and thiazole rings in 2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide provides it with a distinct set of chemical and biological properties. This dual-ring system enhances its ability to interact with a wide range of molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(4-methyl-6-oxopyrimidin-1-yl)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-12-7-16(23)21(11-19-12)9-15(22)18-8-14-10-24-17(20-14)13-5-3-2-4-6-13/h2-7,10-11H,8-9H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNCZMJYXIFDFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CC(=O)NCC2=CSC(=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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